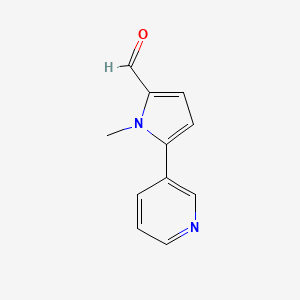1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
CAS No.: 3614-77-5
Cat. No.: VC7970412
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3614-77-5 |
|---|---|
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 1-methyl-5-pyridin-3-ylpyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H10N2O/c1-13-10(8-14)4-5-11(13)9-3-2-6-12-7-9/h2-8H,1H3 |
| Standard InChI Key | LLDGJLXKKIAYBN-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=C1C2=CN=CC=C2)C=O |
| Canonical SMILES | CN1C(=CC=C1C2=CN=CC=C2)C=O |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The compound consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at the 1-position with a methyl group, at the 5-position with a pyridin-3-yl group, and at the 2-position with a formyl (-CHO) moiety. This arrangement creates a planar conjugated system, as evidenced by spectroscopic data . The pyridine ring introduces electron-withdrawing effects, while the pyrrole nitrogen contributes electron density, creating a polarized electronic environment that influences reactivity.
Synthetic Methodologies
One-Pot Reduction Strategy
A patent describing the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde provides a template for adapting routes to the target compound. Key steps include:
-
First Reduction: Reacting a malononitrile precursor (e.g., 2-(pyridin-3-ylcarbonyl)malononitrile) with a metal catalyst (e.g., 10% palladium carbon) under hydrogen pressure at 45–50°C for 8–9 hours.
-
Second Reduction: Treating the intermediate with Raney nickel in tetrahydrofuran (THF)/water at 15–25°C for 15–16 hours .
This method avoids isolating intermediates, achieving yields >85% and purity >99% for analogous compounds .
Table 1: Optimized Reaction Conditions for Pyrrole-2-carbaldehyde Synthesis
| Parameter | Value/Range |
|---|---|
| Catalyst (First Step) | 10% Pd/C (3–5 wt%) |
| Solvent | THF/Acetonitrile (1:5) |
| Temperature (First Step) | 45–50°C |
| Reaction Time | 8–9 hours |
| Yield | ≥85% |
Physicochemical Properties
Solubility and Stability
The compound’s polarity, conferred by the aldehyde and pyridine groups, predicts solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water. Stability studies of related pyrrole aldehydes indicate susceptibility to oxidation at the formyl group, necessitating storage under inert atmospheres .
Computational Insights
Density functional theory (DFT) calculations on analogous systems reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume